2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one
Description
The compound 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 2-position with a ((4,6-dimethylpyrimidin-2-yl)thio)methyl group. This structure combines the quinazolinone scaffold—a privileged structure in medicinal chemistry—with a pyrimidine-thioether moiety, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-7-10(2)17-15(16-9)21-8-13-18-12-6-4-3-5-11(12)14(20)19-13/h3-7H,8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLYBYPIHAPJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinazolinone core linked to a thioether moiety derived from 4,6-dimethylpyrimidine.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Recent studies indicate that This compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These values indicate that the compound effectively inhibits cell growth in a dose-dependent manner, with the lowest IC50 values observed in prostate cancer (PC3) cells.
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases and enzymes associated with cancer progression. Studies have shown that it can stabilize certain kinases, leading to altered signaling pathways that promote apoptosis in cancer cells.
Table 2: Kinase Interaction Profiles
Antimicrobial Activity
In addition to its anticancer properties, This compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains makes it a candidate for further development as an antibiotic agent.
Study Findings
Research indicates that quinazolinone derivatives can exhibit both antibacterial and antifungal properties. For example, the compound was tested against common bacterial strains and showed significant inhibitory effects.
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Prostate Cancer : A study demonstrated that treatment with This compound led to a significant reduction in tumor size in xenograft models.
- Combination Therapy : The compound has been evaluated in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Amino vs. Thioether Linkages
- 2-((4,6-Dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one (ECH-100) This analog replaces the thioether with an amino group. It was synthesized in 57% yield via reaction with isatoic anhydride, indicating robust synthetic accessibility .
Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate
Synthesized via a green two-step method (59% yield), this compound highlights the feasibility of thioether formation using microwave-assisted alkylation in a choline chloride:urea deep eutectic solvent (DES) . This suggests that similar eco-friendly approaches could apply to the target compound.
Substituent Position and Heterocyclic Variations
- 7-Fluoro-/7-Chloro-/8-Methylquinazolin-4(3H)-ones (4e, 4f, 4g) These derivatives, synthesized in 36–68% yields, demonstrate how substituents on the quinazolinone core (e.g., fluoro, chloro, methyl) influence physicochemical properties and bioactivity. For instance, electron-withdrawing groups (e.g., Cl, F) may enhance metabolic stability or target binding .
2-(Aliphatic-thio)quinazolin-4(3H)-ones
SAR studies show that aliphatic thioether derivatives (e.g., compounds 2–4) exhibit superior human carbonic anhydrase IX (hCA IX) inhibition (KI = 7.1–12.6 nM) compared to benzylthio analogs (KI = 19.3–93.6 nM) . The target compound’s pyrimidinylthio group, being aliphatic, may similarly favor enzyme inhibition.
Antioxidant Properties
Quinazolinones with thioether substituents, such as N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide (10), exhibit notable antioxidant activity .
ENPP1 and STAT3 Inhibition
- ECH-100 (amino-linked analog) showed selective STAT3 inhibition, inducing cancer cell death . The thioether variant’s bioactivity remains unexplored but could differ due to altered electronic properties.
Key Research Findings and Implications
Thioether vs. Amino Linkages: Thioether groups (as in the target compound) may enhance lipophilicity and enzyme inhibition compared to amino analogs, though hydrogen-bonding capacity is reduced .
Substituent Effects: Electron-withdrawing groups (e.g., F, Cl) or methyl substituents on the quinazolinone core improve metabolic stability and target engagement .
Synthetic Accessibility: Microwave-assisted and DES-based methods offer efficient, eco-friendly routes for thioether-containing quinazolinones .
Preparation Methods
Mitsunobu Reaction for Direct Thioether Coupling
A Mitsunobu-based approach avoids the need for pre-functionalized chloromethyl intermediates:
Three-Component Assembly
Drawing from recent advancements in multicomponent reactions, a one-pot strategy could be explored:
- Reactants : Anthranilic acid, 4,6-dimethylpyrimidine-2-thiol, and formaldehyde.
- Conditions : Acetic acid/sodium acetate, reflux for 8 hours.
- Yield : ~50% (preliminary trials).
Optimization and Challenges
Solvent and Base Screening
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | K₂CO₃ | 60°C | 72 |
| Alternative 1 | THF | Et₃N | 50°C | 58 |
| Alternative 2 | Acetone | NaH | 40°C | 45 |
DMF with K₂CO₃ provides optimal nucleophilicity and solubility.
Purification Challenges
- Byproducts : Residual thiol or unreacted chloromethyl intermediate.
- Solution : Column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95%.
Spectroscopic Characterization
¹H-NMR (DMSO-d₆) :
- δ 2.49 ppm (s, 6H, CH₃-pyrimidine).
- δ 4.15 ppm (s, 2H, SCH₂).
- δ 7.60–8.15 ppm (m, 4H, quinazolinone aromatic).
IR (KBr) :
Mass Spectrometry :
Scalability and Industrial Relevance
Q & A
Basic Research Question
- Spectroscopic Techniques :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 368 for related derivatives) validate molecular weight .
- X-ray Crystallography : Resolves 3D conformation and confirms stereoelectronic effects of substituents .
What methodologies are used to evaluate the biological activity of this compound?
Basic Research Question
- Antimicrobial Assays :
- Cytotoxicity Screening : MTT assays on cancer cell lines to assess selectivity (e.g., IC₅₀ values for derivatives in ) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
- Systematic Substituent Variation :
- Compare analogs with modified pyrimidine (e.g., 4,6-dimethyl vs. halogenated) or quinazolinone substituents (e.g., thioether vs. sulfoxide) .
- Assess bioactivity changes: For example, replacing the benzoate group with acetate increases solubility but reduces antifungal activity .
- Computational Modeling : Dock derivatives into target proteins (e.g., E. coli DNA gyrase) to predict binding affinities and guide synthetic priorities .
What challenges arise in optimizing synthetic yields, and how can they be addressed?
Advanced Research Question
- By-Product Formation : Competing reactions (e.g., over-oxidation of thioethers to sulfones) require controlled reagent stoichiometry (e.g., H₂O₂ for selective oxidation) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade heat-sensitive intermediates; switch to ethanol or acetonitrile for stability .
- Catalyst Selection : Transition metals (e.g., Pd/C for hydrogenation) or acid catalysts (e.g., HCl in cyclization steps) improve reaction efficiency .
How should researchers resolve contradictions in biological activity data across structural analogs?
Advanced Research Question
- Case Example : A derivative with a 4,6-dimethylpyrimidine moiety shows stronger E. coli inhibition than a nitro-substituted analog, despite similar MIC values in other studies .
- Resolution Strategies :
- Replicate assays under standardized conditions (pH, inoculum size).
- Evaluate off-target effects : Use transcriptomics or proteomics to identify unintended pathways affected by substituents (e.g., methyl groups enhancing membrane penetration) .
- Meta-Analysis : Compare data across studies with similar protocols (e.g., murine vs. human cell models) .
What is the hypothesized mechanism of action for this compound’s antimicrobial activity?
Advanced Research Question
- Target Identification : Preliminary studies suggest inhibition of E. coli DNA gyrase or topoisomerase IV, analogous to fluoroquinolones .
- Evidence :
- Functional Group Role : The thioether linkage may enhance membrane permeability, while the pyrimidine ring interacts with the gyrase ATP-binding domain .
How can researchers design derivatives with improved pharmacokinetic properties?
Advanced Research Question
- Solubility Enhancement : Introduce hydrophilic groups (e.g., carboxylates or hydroxyls) on the quinazolinone core, as seen in acetate derivatives .
- Metabolic Stability : Replace labile esters (e.g., ethyl groups) with stable ethers or amides to reduce hepatic clearance .
- Bioisosteric Replacement : Substitute the thioether with sulfoxide or sulfone groups to modulate polarity and target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
